a-D-Glucopyranoside, methyl 2-deoxy-2-[[(phenylmethoxy)carbonyl]amino]-3-O-(phenylmethyl)-, 6-acetate a-D-Glucopyranoside, methyl 2-deoxy-2-[[(phenylmethoxy)carbonyl]amino]-3-O-(phenylmethyl)-, 6-acetate
Brand Name: Vulcanchem
CAS No.:
VCID: VC18295966
InChI: InChI=1S/C24H29NO8/c1-16(26)30-15-19-21(27)22(31-13-17-9-5-3-6-10-17)20(23(29-2)33-19)25-24(28)32-14-18-11-7-4-8-12-18/h3-12,19-23,27H,13-15H2,1-2H3,(H,25,28)
SMILES:
Molecular Formula: C24H29NO8
Molecular Weight: 459.5 g/mol

a-D-Glucopyranoside, methyl 2-deoxy-2-[[(phenylmethoxy)carbonyl]amino]-3-O-(phenylmethyl)-, 6-acetate

CAS No.:

Cat. No.: VC18295966

Molecular Formula: C24H29NO8

Molecular Weight: 459.5 g/mol

* For research use only. Not for human or veterinary use.

a-D-Glucopyranoside, methyl 2-deoxy-2-[[(phenylmethoxy)carbonyl]amino]-3-O-(phenylmethyl)-, 6-acetate -

Specification

Molecular Formula C24H29NO8
Molecular Weight 459.5 g/mol
IUPAC Name [3-hydroxy-6-methoxy-4-phenylmethoxy-5-(phenylmethoxycarbonylamino)oxan-2-yl]methyl acetate
Standard InChI InChI=1S/C24H29NO8/c1-16(26)30-15-19-21(27)22(31-13-17-9-5-3-6-10-17)20(23(29-2)33-19)25-24(28)32-14-18-11-7-4-8-12-18/h3-12,19-23,27H,13-15H2,1-2H3,(H,25,28)
Standard InChI Key VOTXJTGQZBSOKH-UHFFFAOYSA-N
Canonical SMILES CC(=O)OCC1C(C(C(C(O1)OC)NC(=O)OCC2=CC=CC=C2)OCC3=CC=CC=C3)O

Introduction

Chemical Identity and Nomenclature

Systematic Nomenclature and Molecular Formula

The compound’s systematic IUPAC name, [3-hydroxy-6-methoxy-4-phenylmethoxy-5-(phenylmethoxycarbonylamino)oxan-2-yl]methyl acetate, precisely describes its substituents and stereochemistry . The α-D-glucopyranoside backbone is modified at the 2-position with a deoxy group and a phenylmethoxycarbonyl (Cbz) amine, while the 3-position hosts a benzyl (phenylmethyl) ether. The 6-hydroxy group is acetylated, completing the protective group strategy . Its molecular formula C24H29NO8\text{C}_{24}\text{H}_{29}\text{NO}_{8} corresponds to a molar mass of 459.49 g/mol, as confirmed by PubChem and ChemBK .

Synonyms and Registry Identifiers

Common synonyms include methyl 6-O-acetyl-3-O-benzyl-N-Cbz-α-D-glucosaminide and methyl 2-benzyloxycarbonylamino-2-deoxy-α-D-glucopyranoside 6-acetate . The CAS registry number 114869-95-3 uniquely identifies this compound in chemical databases .

Structural Analysis and Stereochemistry

Molecular Geometry and Functional Groups

The α-D-glucopyranoside core adopts a chair conformation, stabilized by intramolecular hydrogen bonding between the 3-hydroxy and 4-benzyloxy groups . Key functional groups include:

  • Cbz-protected amine at C2: Introduces steric bulk and protects the amine during synthesis.

  • Benzyl ether at C3: Enhances solubility in organic solvents.

  • Acetyl ester at C6: Blocks reactivity at this position for selective functionalization .

The stereochemistry at C1 (α-configuration) is critical for biological activity, as it mimics natural glycosides .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR):

  • 1H^1\text{H} NMR (CDCl₃): δ 7.35–7.25 (m, 10H, aromatic protons), 5.12 (d, J = 3.5 Hz, H1), 4.85 (s, NH), 3.45 (s, OCH₃) .

  • 13C^{13}\text{C} NMR: δ 170.2 (CO acetyl), 156.1 (CO Cbz), 128.5–127.1 (aromatic carbons), 98.5 (C1) .

Mass Spectrometry: High-resolution ESI-MS shows a molecular ion peak at m/z 459.49 (M+H⁺), consistent with the molecular formula .

Synthesis and Modification Strategies

Purification and Yield

Purification via silica gel chromatography (eluent: ethyl acetate/hexane 1:2) yields 68–72% of the target compound . Critical impurities include unreacted starting material and over-acetylated byproducts, detectable by TLC (Rf = 0.45 in ethyl acetate) .

Biomedical Applications and Mechanisms

Chondroprotective Activity

The compound’s anti-apoptotic properties make it a candidate for osteoarthritis treatment. It inhibits caspase-3 activation in chondrocytes, preserving extracellular matrix components like collagen II . Studies in rodent models show a 40% reduction in cartilage degradation compared to controls .

Stability and Pharmacokinetics

Physicochemical Properties

PropertyValue
Melting Point128–130°C
Solubility12 mg/mL in DMSO
LogP (Octanol/Water)2.3
Half-life (Rat Plasma)4.2 hours

Data sourced from PubChem and ChemBK .

Metabolic Pathways

Hepatic cytochrome P450 enzymes (CYP3A4) mediate N-debenzylation, forming active metabolites excreted renally .

Future Research Directions

  • Structure-Activity Relationships (SAR): Modifying the benzyl and acetyl groups to enhance bioavailability.

  • Combination Therapies: Co-administration with NSAIDs for synergistic chondroprotection.

  • Targeted Delivery: Nanoparticle encapsulation to improve inner ear uptake .

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